2-Benzothiazolyloxirane
Description
2-Benzothiazolyloxirane is a heterocyclic compound featuring a benzothiazole ring fused to an oxirane (epoxide) moiety. Benzothiazoles are aromatic systems containing a benzene ring fused to a thiazole (sulfur and nitrogen-containing ring), while the oxirane group introduces a reactive three-membered cyclic ether. This structure confers unique reactivity, making it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and polymers.
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-(oxiran-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H7NOS/c1-2-4-8-6(3-1)10-9(12-8)7-5-11-7/h1-4,7H,5H2 |
InChI Key |
FKYYUYYYBBNMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolyloxirane typically involves the cyclization of 2-aminothiophenol with an epoxide precursor. One common method includes the reaction of 2-aminothiophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxirane ring.
Industrial Production Methods
Industrial production of 2-Benzothiazolyloxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted benzothiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Benzothiazolyloxirane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes for biological imaging.
Medicine: Some derivatives exhibit pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Benzothiazolyloxirane and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The benzothiazole ring can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Benzothiazole vs. Benzoxazole Derivatives
The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) significantly alters electronic and physicochemical properties. For example:
- Electronic Effects : The sulfur atom in benzothiazole is less electronegative than oxygen in benzoxazole, leading to reduced electron-withdrawing effects. This increases the electrophilicity of the oxirane group in 2-Benzothiazolyloxirane, making it more reactive in nucleophilic ring-opening reactions compared to benzoxazole analogs.
- Applications : Benzothiazole derivatives are often prioritized in medicinal chemistry due to their bioactivity (e.g., antitumor, antimicrobial properties), while benzoxazoles are more common in materials science (e.g., OLEDs) .
2.2. Comparison with Non-Heterocyclic Epoxides
Simple epoxides (e.g., ethylene oxide) lack aromatic conjugation, resulting in lower thermal stability and distinct reactivity. The benzothiazole ring in 2-Benzothiazolyloxirane stabilizes the epoxide via resonance, delaying hydrolysis but enhancing regioselectivity in reactions with nucleophiles.
Research Findings and Challenges
- Synthetic Challenges: Epoxidation of benzothiazole derivatives requires precise control to avoid ring-opening side reactions.
- Biological Activity : Preliminary studies on benzothiazole-epoxide hybrids suggest antiproliferative effects in cancer cells, though 2-Benzothiazolyloxirane-specific data remains sparse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
